Cas no 7462-01-3 (4-nitro-N''-[(1E)-phenylmethylidene]benzohydrazide)

4-nitro-N''-[(1E)-phenylmethylidene]benzohydrazide structure
7462-01-3 structure
Product Name:4-nitro-N''-[(1E)-phenylmethylidene]benzohydrazide
CAS No:7462-01-3
MF:C14H11N3O3
MW:269.255442857742
CID:979495
PubChem ID:6894832
Update Time:2025-04-19

4-nitro-N''-[(1E)-phenylmethylidene]benzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-N''-[(1E)-phenylmethylidene]benzohydrazide
    • N-((1E)-2-phenyl-1-azavinyl)(4-nitrophenyl)carboxamide; ARONIS018522; Benzal-4-nitro-benzhydrazid; NSC404138; Benzaldehyd-(4-nitro-benzoylhydrazon); 2-benzylidene-1-(4-nitrobenzoyl)hydrazine; AC1Q1Z3P; AC1OC688; N'-benzylidene-4-nitrobenzohydrazide; T609E; CHEMBL471436; 4-nitro-benzoic acid benzylidenehydrazide; 4-Nitro-benzoesaeure-benzylidenhydrazid;
    • NSC404138
    • 7462-01-3
    • AB00756963-01
    • Z49544343
    • AKOS000485646
    • N'-benzylidene-4-nitrobenzohydrazide
    • N-[(E)-benzylideneamino]-4-nitro-benzamide
    • CHEMBL471436
    • DTXSID40425970
    • NSC-404138
    • STK006823
    • 4-nitro-N'-[(E)-phenylmethylidene]benzohydrazide
    • Inchi: 1S/C14H11N3O3/c18-14(12-6-8-13(9-7-12)17(19)20)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,18)/b15-10+
    • InChI Key: IXZPFOAOCXACKD-XNTDXEJSSA-N
    • SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])N/N=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 269.08013
  • Monoisotopic Mass: 269.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 87.3A^2

Experimental Properties

  • Density: 1.26
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.617
  • PSA: 84.6
  • LogP: 3.27280
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